molecular formula C13H11FN2O2 B2570566 1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 926261-73-6

1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B2570566
CAS No.: 926261-73-6
M. Wt: 246.241
InChI Key: FJPKVQQEPGUFCG-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused with a cyclopentane ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of hydrazine derivatives and cyclopentanone in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

1-(2-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid
  • 1-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
  • 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Comparison: 1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct steric and electronic properties. This structural uniqueness can result in different biological activities and pharmacokinetic profiles compared to other pyrazole derivatives .

Properties

IUPAC Name

1-(2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-9-5-1-2-6-11(9)16-10-7-3-4-8(10)12(15-16)13(17)18/h1-2,5-6H,3-4,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPKVQQEPGUFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926261-73-6
Record name 1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
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